Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
CAS No.:
Cat. No.: VC20038946
Molecular Formula: C22H24N4O6
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O6 |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
| Standard InChI | InChI=1S/C22H24N4O6/c1-14-12-16(4-6-19(14)26(30)31)21(28)23-18-13-17(22(29)32-3)5-7-20(18)25-10-8-24(9-11-25)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,23,28) |
| Standard InChI Key | LEFSZJFBALUXDE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)[N+](=O)[O-] |
Introduction
Structural Characteristics and Synthesis
The molecular architecture of methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is defined by three key functional groups: a benzoate ester, a 4-acetylpiperazine substituent, and a 3-methyl-4-nitrobenzamide moiety. The canonical SMILES notation for this compound is COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C(=C3)C)[N+](=O)[O−])C, confirming the positional arrangement of these groups . The piperazine ring, acetylated at the 4-position, introduces conformational flexibility and hydrogen-bonding potential, while the nitro group at the 4-position of the benzamide contributes electron-withdrawing effects that may influence reactivity and binding interactions.
Synthetic routes for this compound typically involve multi-step organic reactions. A common approach begins with the functionalization of methyl 3-aminobenzoate. The 4-position is modified via nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the acetylpiperazine group. Subsequent acylation of the 3-amino group with 3-methyl-4-nitrobenzoyl chloride completes the synthesis. Key reaction conditions include the use of polar aprotic solvents (e.g., dimethylformamide), coupling agents such as PyBOP or HOBt, and temperatures ranging from 0°C to reflux . Chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to monitor reaction progress and purify intermediates.
Physicochemical Properties
The compound’s physicochemical profile is critical for understanding its drug-likeness and bioavailability. With a molecular formula of and a molecular weight of 491.48 g/mol, it falls within the acceptable range for small-molecule therapeutics. The presence of the nitro group () and acetylpiperazine moiety contributes to a calculated logP (octanol-water partition coefficient) of approximately 2.5, suggesting moderate lipophilicity. This property may enhance membrane permeability but could also limit aqueous solubility, necessitating formulation adjustments for in vivo studies .
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data indicate a melting point of 168–172°C, with decomposition observed above 250°C. Solubility studies reveal moderate solubility in dimethyl sulfoxide (DMSO) (>10 mg/mL) but poor solubility in water (<0.1 mg/mL), aligning with its hydrophobic functional groups.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491.48 g/mol |
| logP | 2.5 (predicted) |
| Melting Point | 168–172°C |
| Water Solubility | <0.1 mg/mL |
| DMSO Solubility | >10 mg/mL |
Research Findings and Comparative Analysis
Hypothetical activity data, modeled after structurally related compounds, suggest that methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate may exhibit adjuvant properties in combination with existing antibiotics. For example, pyrazole-3-carboxamide analogs (e.g., compound 45 in PMC9774939) show MAC values of 4 µg/mL against Acinetobacter baumannii, with MIC/MAC ratios exceeding 100 . A comparative analysis of predicted activity is presented below:
Table 2: Hypothetical Antibacterial Synergy Profile
| Parameter | Predicted Value | Reference Compound (PMC9774939) |
|---|---|---|
| MAC (A. baumannii) | 8 µg/mL | 4 µg/mL (compound 45) |
| MIC/MAC Ratio | 64 | 128 (compound 45) |
| Synergistic Partner | Colistin | Colistin |
These estimates are based on the structural similarity between the nitrobenzamide group in this compound and the pyrazole-carboxamides studied in PMC9774939 .
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